Bromofosfamide
Overview
Description
Bromofosfamide, also known as (S)-(-)-Bromofosfamide, is a synthetic compound belonging to the oxazaphosphorine class of antitumor agents. It is an enantiomerically pure bromo analog of ifosfamide, a well-known chemotherapeutic agent. This compound has shown promising antitumor activity and is currently being evaluated in various preclinical and clinical studies for its potential use in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromofosfamide can be synthesized from 2H-1,3,2-oxazaphosphorine, 2-(1-aziridinyl)-3-(2-chloroethyl)tetrahydro-, 2-oxide. The synthesis involves the reaction of this precursor with hydrogen bromide in chloroform at ambient temperature for approximately 0.25 hours . The yield of this reaction is reported to be around 77% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring purity, and implementing safety protocols for handling hazardous reagents like hydrogen bromide.
Chemical Reactions Analysis
Types of Reactions: Bromofosfamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazaphosphorine derivatives depending on the nucleophile used.
Scientific Research Applications
Bromofosfamide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the reactivity and stability of oxazaphosphorine derivatives.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying DNA interactions.
Medicine: Evaluated for its antitumor activity, particularly against non-small cell lung cancer and other malignancies
Mechanism of Action
Bromofosfamide exerts its effects primarily through its role as a DNA alkylating agent. It forms covalent bonds with DNA, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately resulting in cell death. The molecular targets include DNA itself, and the pathways involved are those related to DNA damage response and repair mechanisms .
Comparison with Similar Compounds
Ifosfamide: A widely used chemotherapeutic agent with a similar mechanism of action but different pharmacokinetic properties.
Cyclophosphamide: Another oxazaphosphorine derivative with broad antitumor activity.
Trofosfamide: A related compound with similar therapeutic applications.
Uniqueness of Bromofosfamide: this compound is unique due to its enantiomeric purity and the presence of a bromine atom, which may confer distinct pharmacokinetic and pharmacodynamic properties. It has shown more favorable therapeutic indices compared to ifosfamide in preclinical studies .
Properties
IUPAC Name |
N-(2-bromoethyl)-3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrClN2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVAVRRLTFVZIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(P(=O)(OC1)NCCBr)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrClN2O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70908827 | |
Record name | 2-[(2-Bromoethyl)amino]-3-(2-chloroethyl)-1,3,2lambda~5~-oxazaphosphinan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70908827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104149-14-6, 146452-36-0 | |
Record name | Bromofosfamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104149146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1,3,2-Oxazaphosphorin-2-amine, tetrahydro-N-(2-bromoethyl)-3-(2-chloroethyl)-, 2-oxide, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146452360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(2-Bromoethyl)amino]-3-(2-chloroethyl)-1,3,2lambda~5~-oxazaphosphinan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70908827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BROMOFOSFAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J92CV4ATFN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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